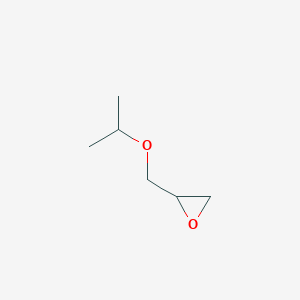Glycidyl isopropyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
18.8% IN WATER, SOL IN KETONES & ALCOHOLS
Solubility in water, g/100ml: 19
19%
Synonyms
Canonical SMILES
Organic Synthesis
Precursor for Epoxy Resins
IGE can be used as a starting material for the synthesis of epoxy resins []. The epoxide ring in its structure readily undergoes ring-opening reactions with various curing agents to form crosslinked polymers with desirable mechanical and adhesive properties. These properties make epoxy resins valuable in various industrial applications such as coatings, adhesives, and composites.
Glycidyl Etherification
The epoxide group in IGE allows it to participate in glycidyl etherification reactions. This reaction involves attaching the glycidyl moiety (C2H3O-CH2-CH2-) to various organic substrates, introducing new functionalities and reactivity []. Researchers can utilize this reaction to modify the properties of polymers, biomolecules, and other organic materials for specific research purposes.
Bioconjugation Chemistry
- Modification of Biomolecules: IGE can be used as a linker molecule in bioconjugation reactions. The epoxide group can react with various biomolecules containing nucleophilic groups (such as amines and thiols) to form stable covalent bonds. This allows researchers to attach reporter molecules, drugs, or other functional groups to biomolecules like proteins and antibodies for various applications, including targeted drug delivery and bioimaging.
Glycidyl isopropyl ether, also known as isopropyl glycidyl ether, is an organic compound with the molecular formula and a molecular mass of 116.2 g/mol. It features a three-membered epoxide ring, making it a reactive ether. This compound is commonly used in various industrial applications due to its ability to undergo ring-opening reactions, which can lead to the formation of polymers and other derivatives. It has a boiling point of approximately 137°C and a relative density of 0.92 compared to water .
- Cytotoxicity: IGE may exhibit toxic effects on cells, although the exact mechanisms require further investigation.
- Genotoxicity: Studies suggest IGE may interact with DNA, potentially leading to genotoxic effects.
More research is needed to elucidate the specific mechanisms underlying these potential biological effects.
IGE is a flammable liquid and should be handled with caution. It is also considered a suspected eye, skin, and respiratory irritant []. Exposure limits have been established by the National Institute for Occupational Safety and Health (NIOSH) with a time-weighted average (TWA) of 240 mg/m³ [].
Here are some safety precautions when handling IGE:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when working with IGE.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from heat and ignition sources.
- Dispose of waste according to local regulations.
- Ring-Opening Reactions: The epoxide ring can be opened through nucleophilic attack, leading to various alcohols and polyethers.
- Reactions with Strong Oxidizing Agents: It can react violently with strong oxidizers, amines, and acids, which may result in hazardous situations .
- Polymerization: Glycidyl isopropyl ether can undergo polymerization via ring-opening mechanisms, often facilitated by catalysts such as potassium hydroxide .
Various methods exist for synthesizing glycidyl isopropyl ether:
- Epoxidation of Isopropanol: This method involves the reaction of isopropanol with an epoxidizing agent.
- Alkylation Reactions: Glycidol can be reacted with isopropyl halides under basic conditions to yield glycidyl isopropyl ether.
- Ring-Opening Polymerization: This approach can also produce glycidyl isopropyl ether through the polymerization of precursor compounds .
Glycidyl isopropyl ether finds application in various fields:
- Polymer Production: It serves as a monomer in the synthesis of epoxy resins and polyethers.
- Chemical Intermediates: Used in the production of surfactants and other chemical intermediates.
- Adhesives and Coatings: Its reactivity allows it to be incorporated into adhesives and coatings for enhanced performance characteristics .
Glycidyl isopropyl ether shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Glycidol | C3H6O2 | Simple epoxide; used as a precursor for other reactions |
| Ethylene glycol diglycidyl ether | C6H10O4 | Contains two glycidyl groups; used in more complex polymer applications |
| Isobutylene oxide | C4H8O | Less reactive than glycidyl isopropyl ether; used in different polymerization processes |
| Propylene oxide | C3H6O | More widely studied; used in antifreeze and as a fumigant |
Glycidyl isopropyl ether's unique three-membered epoxide structure allows for specific reactivity patterns not observed in some similar compounds, particularly in terms of its ability to form complex polymers under mild conditions .
Physical Description
COLOURLESS LIQUID.
Colorless liquid.
Color/Form
Colorless liquid.
XLogP3
Boiling Point
137 °C @ 760 MM HG
137 °C
261°F
279°F
Flash Point
33 °C c.c.
92°F
Vapor Density
Relative vapor density (air = 1): 4.15
Density
0.9186 @ 20 °C/4 °C
Relative density (water = 1): 0.92
0.92
LogP
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
9.4 MM HG @ 25 °C
Vapor pressure, kPa at 25 °C: 1.25
9.4 mmHg
(77°F): 9 mmHg
Pictograms


Flammable;Irritant
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.








